5-(4-Ethylthiophenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(4-Ethylthiophenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core substituted with a 4-ethylthiophenyl group at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylthiophenyl)-2-hydroxynicotinic acid typically involves a multi-step process:
Starting Material: The synthesis begins with the preparation of 4-ethylthiophenylboronic acid.
Suzuki-Miyaura Coupling: The 4-ethylthiophenylboronic acid is then coupled with 2-bromo-5-hydroxynicotinic acid using a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylthiophenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(4-Ethylthiophenyl)-2-ketonicotinic acid.
Reduction: Formation of 5-(4-Ethylthiophenyl)-2-aminonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Ethylthiophenyl)-2-hydroxynicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethylthiophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets:
Molecular Targets: It may bind to nicotinic acid receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylthiophenyl)-2-hydroxynicotinic acid
- 5-(4-Propylthiophenyl)-2-hydroxynicotinic acid
- 5-(4-Butylthiophenyl)-2-hydroxynicotinic acid
Uniqueness
5-(4-Ethylthiophenyl)-2-hydroxynicotinic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, propyl, and butyl analogs. This subtle difference can lead to variations in binding affinity, metabolic stability, and overall efficacy in its applications.
Properties
IUPAC Name |
5-(4-ethylsulfanylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-2-19-11-5-3-9(4-6-11)10-7-12(14(17)18)13(16)15-8-10/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQNAUOLHYIXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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